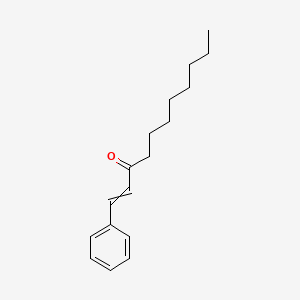
1-Undecen-3-one, 1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Undecen-3-one, 1-phenyl- is an organic compound with the molecular formula C17H24O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to an alkyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Undecen-3-one, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 1-undecene with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 1-Undecen-3-one, 1-phenyl- often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Undecen-3-one, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-Undecen-3-one, 1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Undecen-3-one, 1-phenyl- involves its interaction with specific molecular targets and pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
- 1-Nonen-3-one, 1-phenyl-
- 1-Decen-3-one, 1-phenyl-
- 1-Dodecen-3-one, 1-phenyl-
Comparison: 1-Undecen-3-one, 1-phenyl- is unique due to its specific chain length and the presence of both an alkyl and phenyl group. This combination imparts distinct chemical properties and reactivity compared to its shorter or longer chain analogs. The balance between hydrophobic and hydrophilic interactions makes it particularly useful in various applications.
Propriétés
Numéro CAS |
56843-35-7 |
|---|---|
Formule moléculaire |
C17H24O |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
1-phenylundec-1-en-3-one |
InChI |
InChI=1S/C17H24O/c1-2-3-4-5-6-10-13-17(18)15-14-16-11-8-7-9-12-16/h7-9,11-12,14-15H,2-6,10,13H2,1H3 |
Clé InChI |
IKJLIQNJILFDDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


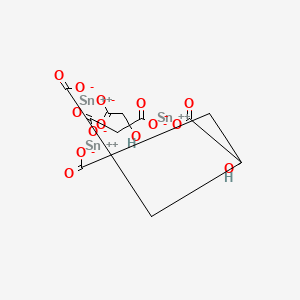
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
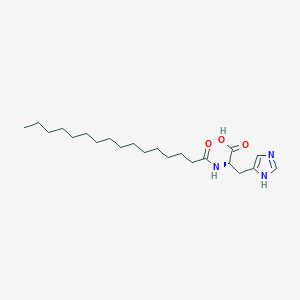

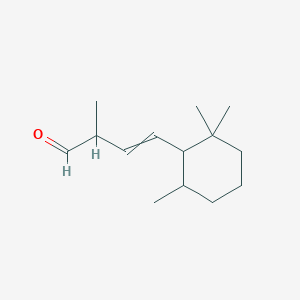
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

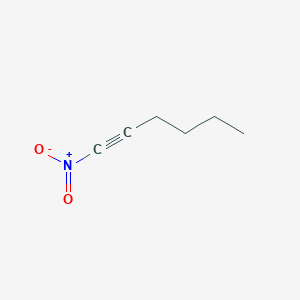
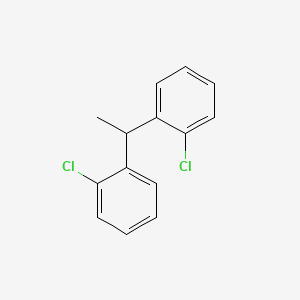
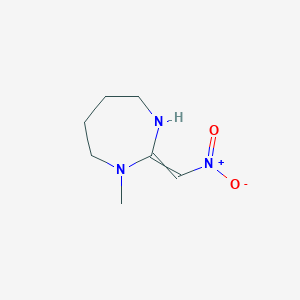

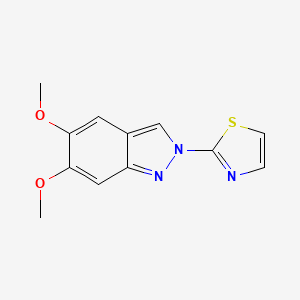
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
